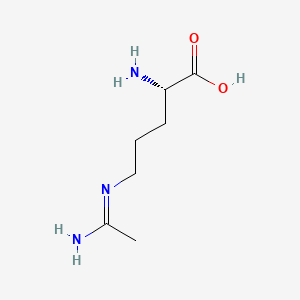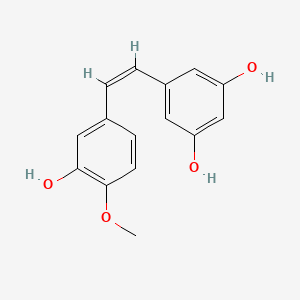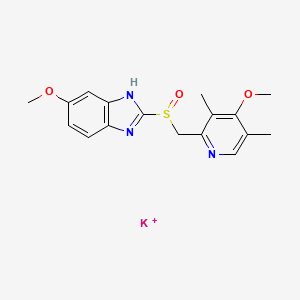
(s)-Omeprazole potassium
Overview
Description
Esomeprazole Potassium is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is the potassium salt form of Esomeprazole, which is the S-isomer of Omeprazole. This compound is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Esomeprazole Potassium works by inhibiting the H+/K±ATPase enzyme in the stomach lining, thereby reducing acid production .
Mechanism of Action
Esomeprazole Potassium exerts its effects by specifically inhibiting the H+/K±ATPase enzyme located on the parietal cells of the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding irreversibly to the enzyme, Esomeprazole Potassium effectively reduces both basal and stimulated gastric acid secretion. This inhibition leads to a prolonged reduction in stomach acidity, providing relief from acid-related conditions .
Similar Compounds:
Omeprazole: A racemic mixture of S- and R-isomers, less specific than Esomeprazole.
Pantoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacokinetic profile.
Lansoprazole: Similar in function but differs in its chemical structure and metabolism.
Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors
Uniqueness of Esomeprazole Potassium: Esomeprazole Potassium is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .
Advantages and Limitations for Lab Experiments
One of the advantages of using (s)-omeprazole potassium in lab experiments is its specificity for the proton pump in the parietal cells of the stomach. This makes it a useful tool for studying the physiology and pharmacology of gastric acid secretion. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on (s)-omeprazole potassium. One direction is the investigation of its potential in the treatment of other diseases such as cancer and neurodegenerative disorders. Another direction is the development of more specific and potent proton pump inhibitors that can be used in the treatment of gastric acid-related disorders. Additionally, the development of new methods for the synthesis of this compound and its enantiomers could lead to more efficient and cost-effective production of these compounds.
Scientific Research Applications
Esomeprazole Potassium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Extensively used in clinical trials for treating acid-related disorders and studying its pharmacokinetics and pharmacodynamics.
Industry: Employed in the formulation of pharmaceutical products for treating gastrointestinal conditions
Safety and Hazards
Omeprazole is generally safe but can cause several side effects including headache, nausea, vomiting, diarrhea, stomach pain, gas, constipation, and fever . Potassium is generally safe for most people when taken in amounts naturally found in foods. But if too much is taken, it may cause stomach upset, diarrhea, and vomiting .
Biochemical Analysis
Biochemical Properties
Esomeprazole potassium plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In the acidic compartment of parietal cells, esomeprazole potassium is protonated and converted into the active achivalsulfenamide . This active sulfenamide forms one or more covalent disulfenamide bonds with the proton pump hydrogen-potassium adenosetriphosphatase (H+/K+ATPase), thereby inhibiting its activity .
Cellular Effects
Esomeprazole potassium has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the secretion of hydrochloric acid from gastric parietal cells . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of esomeprazole potassium involves its conversion into an active achivalsulfenamide in the acidic environment of parietal cells . This active form then forms covalent disulfenamide bonds with the proton pump H+/K+ATPase, inhibiting its activity . This inhibition results in a decrease in the amount of gastric acid produced .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of esomeprazole potassium change over time. The pharmacokinetics of esomeprazole potassium are time and dose-dependent . There is a good correlation between the area under the curve (AUC) and the effect for esomeprazole potassium . These data suggest an increased acid inhibitory effect of esomeprazole potassium compared to omeprazole .
Dosage Effects in Animal Models
The effects of esomeprazole potassium vary with different dosages in animal models. The mean inhibition values of the pentagastrin-stimulated peak acid output on day 1 for 5, 10, and 20 mg of esomeprazole were 15%, 29%, and 46%, respectively . The corresponding day 5 values were 28%, 62%, and 90% .
Metabolic Pathways
Esomeprazole potassium is involved in metabolic pathways that interact with enzymes or cofactors. It suppresses the secretion of hydrochloric acid from gastric parietal cells via inhibition of the H+/K+ ATPase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esomeprazole Potassium involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole with potassium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Esomeprazole Potassium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes dissolving Esomeprazole in water, adding a benign solvent, and heating the solution. An inorganic potassium salt is then added to induce salification, followed by crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Esomeprazole Potassium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can result in various substituted benzimidazole derivatives .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (s)-Omeprazole potassium can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate", "Potassium hydroxide", "Methanol", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Methylation of methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate with chloromethyl methyl ether in methanol to form methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate methyl ester", "Step 2: Saponification of the methyl ester with potassium hydroxide in methanol to form the corresponding carboxylic acid", "Step 3: Cyclization of the carboxylic acid with sodium hydroxide in water to form 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole", "Step 4: Resolution of the racemic mixture of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole by reacting with (S)-(-)-mandelic acid in methanol to form the (s)-enantiomer", "Step 5: Formation of the potassium salt by reacting the (s)-enantiomer with potassium hydroxide in methanol and water", "Step 6: Purification of the final product by recrystallization from methanol using sodium bicarbonate and hydrochloric acid as the washing and acidifying agents respectively" ] } | |
| 161796-84-5 | |
Molecular Formula |
C17H18KN3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI Key |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
| 161796-84-5 | |
Pictograms |
Irritant |
synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?
A: Research demonstrates that optical purity of this compound, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.
Q2: What are the structural characteristics of this compound?
A: this compound is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.
Q3: What innovative methods exist for synthesizing this compound?
A: Novel synthesis methods have been developed for preparing this compound. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []
Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?
A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving this compound in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []
Q5: What is the significance of developing a new crystalline form of this compound?
A: The development of a new crystalline form of this compound is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.
Q6: What are the applications of this compound in pharmaceutical preparations?
A: this compound, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


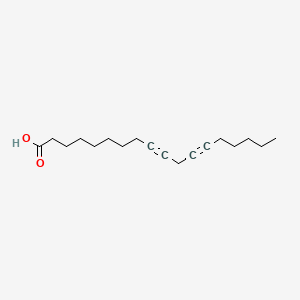

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
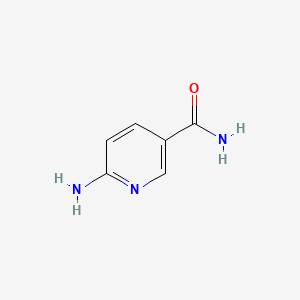
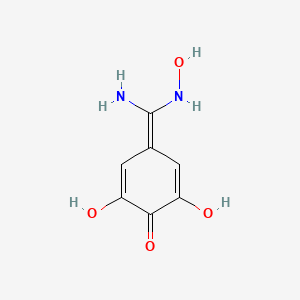

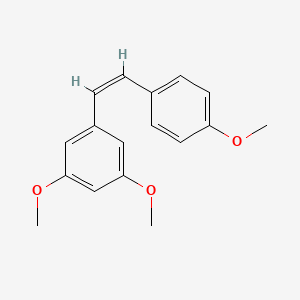
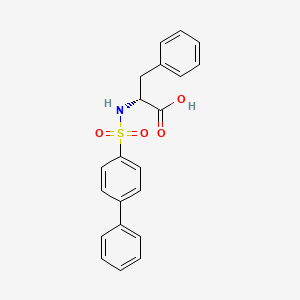
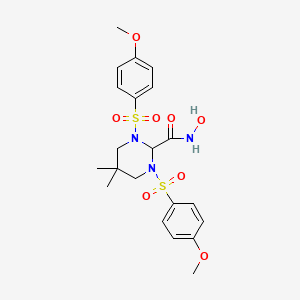
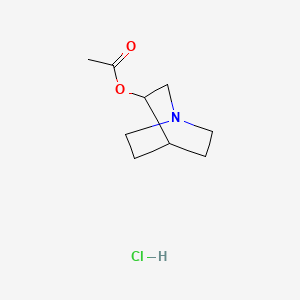
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)
